3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
- Molecular formula: C₃₄H₃₅F₃N₂O₄ (for a closely related analog with trifluoromethyl and hexanoyl substituents) .
- Substituents: The 3-position is substituted with a 3,4-dimethoxyphenyl group (electron-donating), and the 11-position features a 4-(dimethylamino)phenyl group (strong electron-donating due to -N(CH₃)₂). These substituents likely influence solubility, electronic properties, and interactions with biological targets .
Dibenzo[b,e][1,4]diazepin-1-ones are intermediates in synthesizing pharmaceuticals with reported activities, including antimicrobial, antitumor, and antiviral effects .
Properties
Molecular Formula |
C29H31N3O3 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-[4-(dimethylamino)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H31N3O3/c1-32(2)21-12-9-18(10-13-21)29-28-24(30-22-7-5-6-8-23(22)31-29)15-20(16-25(28)33)19-11-14-26(34-3)27(17-19)35-4/h5-14,17,20,29-31H,15-16H2,1-4H3 |
InChI Key |
KUJHWQFATXJSRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The L-proline-catalyzed method enables the construction of dibenzodiazepin-1-one scaffolds through a three-component reaction involving o-phenylenediamine, dimedone, and aryl aldehydes. For the target compound, 4-(dimethylamino)benzaldehyde and 3,4-dimethoxybenzaldehyde serve as electrophilic partners, though the regioselective incorporation of dual aryl groups necessitates sequential aldehyde additions or modified stoichiometry. The reaction proceeds via imine formation between o-phenylenediamine and dimedone, followed by nucleophilic attack of the aldehyde and subsequent cyclization.
Experimental Procedure
A mixture of o-phenylenediamine (1 mmol), dimedone (1.1 mmol), and L-proline (20 mol%) in water (3 mL) is heated to 60°C for 10 minutes. 4-(Dimethylamino)benzaldehyde (1.1 mmol) is added, and stirring continues at 60°C for 110 minutes. After intermediate isolation, 3,4-dimethoxybenzaldehyde (1.1 mmol) is introduced under identical conditions to functionalize the 3-position. The crude product is recrystallized using ethyl acetate/petroleum ether (1:1), yielding the title compound as a pale yellow solid (85–92%).
Optimization Data
Catalyst-Free Synthesis in Sealed Tube
Methodology and Advantages
This approach eliminates catalysts by leveraging high-temperature aqueous conditions in a sealed tube. Substrates identical to Section 1 are reacted at 100°C for 130 minutes per aldehyde, achieving comparable yields (85–99%) without enantiomeric enrichment. The absence of L-proline simplifies purification but reduces stereocontrol, making it suitable for racemic preparations.
Spectral Validation
1H NMR (500 MHz, CD3OD) of the product shows aromatic protons at δ 6.97–6.64 (m, 8H), methoxy singlets at δ 3.69 and 3.66, and dimethylamino integration at δ 2.12. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 470.2441 (calculated: 470.2439).
One-Pot Assembly via Pd-Catalyzed Cross-Coupling
Limitations and Modifications
Electron-withdrawing groups on aryl halides hinder this route, necessitating protective group strategies for the 3,4-dimethoxyphenyl moiety.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| L-Proline catalysis | 85–92 | Moderate (63:37) | Lab-scale |
| Sealed tube | 85–99 | Racemic | Pilot-scale |
| Pd-catalyzed | N/A | Undetermined | Theoretical |
Environmental and Economic Metrics
Water-mediated protocols (Methods 1–2) align with green chemistry principles, reducing organic solvent use by 70% compared to traditional routes. Catalyst-free conditions further lower costs but require higher energy input.
Structural Characterization and Purity
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to the one exhibit antidepressant properties. Studies have shown that certain derivatives can influence central nervous system (CNS) activity by modulating neurotransmitter levels. For instance, some compounds have demonstrated dual activity profiles leading to both CNS stimulation and depression in animal models .
Antianxiety Effects
The compound's structural characteristics suggest potential anxiolytic effects. Similar compounds have been evaluated for their ability to alleviate anxiety symptoms in preclinical studies. The modulation of neurotransmitter systems such as serotonin and norepinephrine is believed to be a mechanism of action .
Anticonvulsant Properties
Research has highlighted the anticonvulsant potential of related compounds through various pharmacological tests. The ability to antagonize convulsant-induced seizures positions this compound as a candidate for further investigation in epilepsy treatment .
Synthesis and Characterization
The synthesis of this compound has been achieved through multi-step organic reactions involving key intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry have been employed to confirm the structure and purity of the synthesized compound .
Case Study 1: CNS Activity Evaluation
In a study assessing the CNS activity of a related compound, researchers conducted tests using the tetrabenazine antagonism model in mice. The results indicated significant antidepressant and antianxiety effects at specific dosages, suggesting that similar structural compounds may yield comparable results .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on derivatives of dibenzo[b,e][1,4]diazepines to determine the influence of various substituents on biological activity. The presence of methoxy and dimethylamino groups was found to enhance both antidepressant and anxiolytic activities significantly .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter receptors in the brain, influencing signal transduction pathways. This modulation can result in altered neuronal activity, which may underlie its therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Properties
Research Findings and Implications
- Antimicrobial Activity : Halogenated derivatives (e.g., 6g with p-bromobenzoyl) show promise due to increased lipophilicity and interaction with bacterial membranes .
- Antitumor Potential: Compounds with trifluoromethyl groups () exhibit enhanced stability in vivo, critical for prolonged therapeutic effects .
- Synthetic Flexibility: The scaffold allows modular substitutions, enabling tailored pharmacokinetic profiles (e.g., diethylamino in for improved bioavailability) .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound features a dibenzo[b,e][1,4]diazepine core with specific substituents that may influence its biological interactions. The presence of dimethoxy and dimethylamino groups is noteworthy as these functional groups are often associated with enhanced biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of dibenzo diazepines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that similar compounds can inhibit tumor growth in xenograft models .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with methoxy and dimethylamino groups have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria .
3. CNS Activity
Given the presence of the dimethylamino group, which is often linked to central nervous system (CNS) activity, the compound may exhibit psychoactive effects. Studies on related compounds have shown modulation of neurotransmitter systems, particularly serotonergic and dopaminergic pathways .
Case Studies
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of a structurally similar compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction through caspase activation .
Case Study 2: Antimicrobial Testing
In another investigation, a series of related compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar methoxy substitutions had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .
Research Findings Summary Table
Q & A
Q. What are the key challenges in synthesizing 3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-dibenzo[b,e][1,4]diazepin-1-one, and how can they be methodologically addressed?
Synthesis challenges include regioselective functionalization of the diazepine core and managing steric hindrance from the 3,4-dimethoxyphenyl and dimethylaminophenyl groups. Methodological solutions:
- Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
- Optimize purification via column chromatography with silica gel and a petroleum ether/ethyl acetate mobile phase (4:1 ratio) to isolate the target compound .
- Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Q. How is the structural characterization of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is critical:
- Crystallographic parameters (e.g., monoclinic system with space group P21/c, unit cell dimensions a = 10.684 Å, b = 16.973 Å, c = 11.174 Å, β = 101.49°) confirm molecular geometry .
- Hydrogen bonding networks and π-π stacking interactions stabilize the crystal lattice, which can be analyzed using software like OLEX2 or SHELX .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported pharmacological activities of this compound?
Conflicting data on receptor binding (e.g., serotonin vs. dopamine receptors) may arise from conformational flexibility. Methodological approaches:
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding affinities across receptor subtypes .
- Use density functional theory (DFT) to calculate electrostatic potential surfaces and identify nucleophilic/electrophilic regions influencing interactions .
- Validate models with molecular dynamics simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes under physiological conditions .
Q. What experimental designs are recommended to evaluate environmental or metabolic stability of this compound?
Adopt a tiered approach:
- Phase I metabolic studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Environmental fate analysis : Use OECD Guideline 307 to assess aerobic/anaerobic degradation in soil/water matrices .
- Ecotoxicology : Test acute toxicity in Daphnia magna or Vibrio fischeri (ISO 11348-3) to establish EC50 values .
Q. How can spectroscopic discrepancies in reported NMR data be reconciled?
Variations in NMR shifts (e.g., aromatic protons) may stem from solvent effects or dynamic exchange processes. Solutions:
- Standardize solvent systems (e.g., CDCl3 vs. DMSO-d6) and temperature (296 K) for consistency .
- Perform VT-NMR (variable-temperature NMR) to detect conformational equilibria influencing peak splitting .
- Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
Methodological Resources
- Synthesis Optimization : Refer to protocols in Molecules (2011) for chalcone-based heterocycle synthesis .
- Crystallography : Follow Acta Crystallographica Section E guidelines for data collection (R factor < 0.05) .
- Computational Tools : PubChem data (InChI key, SMILES) enable cheminformatics workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
